ML252 Exhibits 42-Fold Selectivity for KCNQ2 Over KCNQ1, Avoiding Cardiac Liability Seen with Pan-KCNQ Blockers
ML252 inhibits KCNQ2 with an IC50 of 70 nM compared to an IC50 of 2,920 nM for KCNQ1, yielding a selectivity ratio of 42-fold [1]. This selectivity advantage is absent in the pan-KCNQ blocker linopirdine, which inhibits KCNQ2 and KCNQ1 with IC50 values of approximately 4–10 µM and shows no meaningful subtype discrimination [2]. The 42-fold selectivity window means that at concentrations required for full KCNQ2 blockade, KCNQ1 channels remain largely unaffected, reducing the risk of cardiac QT prolongation that plagues non-selective KCNQ inhibitors [1].
| Evidence Dimension | KCNQ2 vs KCNQ1 selectivity ratio |
|---|---|
| Target Compound Data | KCNQ2 IC50 = 70 nM; KCNQ1 IC50 = 2,920 nM; Ratio = 42-fold |
| Comparator Or Baseline | Linopirdine: KCNQ2 IC50 ≈ 4–10 µM; KCNQ1 IC50 ≈ 5–10 µM; Ratio ≈ 1–2-fold |
| Quantified Difference | ML252 provides ~20–40× greater selectivity for KCNQ2 over KCNQ1 compared to linopirdine |
| Conditions | Automated patch clamp (IonWorks) on CHO cells expressing human KCNQ2 or KCNQ1, 3-minute incubation [1][2] |
Why This Matters
Procurement of ML252 over linopirdine enables KCNQ2-specific pharmacology without cardiac KCNQ1 confounding, critical for neuroscience studies where cardiac off-target effects must be excluded.
- [1] Cheung YY, et al. J Med Chem. 2012;55(15):6975-6979. BindingDB BDBM50395464; GtoPdb ML252 ligand page. View Source
- [2] Schnee ME, Brown BS. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons. J Pharmacol Exp Ther. 1998;286(2):709-717. And: Wang HS, et al. KCNQ2 and KCNQ3 potassium channel subunits: molecular correlates of the M-channel. Science. 1998;282(5395):1890-1893. View Source
